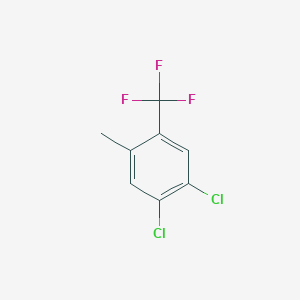

1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene

Vue d'ensemble

Description

1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene: is an aromatic compound characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of a suitable benzene derivative, followed by nitration and reduction steps . Another method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions using chlorinated benzene derivatives and trifluoromethylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under suitable conditions.

Electrophilic Aromatic Substitution: The methyl and trifluoromethyl groups can direct electrophiles to specific positions on the benzene ring.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

Cross-Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The chlorine atoms and methyl group also contribute to the compound’s reactivity and binding affinity to specific targets.

Comparaison Avec Des Composés Similaires

- 1,4-Dichloro-2-(trifluoromethyl)benzene

- 2,4-Dichloro-1-(trifluoromethyl)benzene

- 2,5-Dichloro-1-(trifluoromethyl)benzene

Comparison: 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. The presence of the methyl group at the 4-position provides steric hindrance and electronic effects that differentiate it from other similar compounds. Additionally, the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Activité Biologique

1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene, also known by its CAS number 74483-51-5, is an organic compound characterized by the presence of two chlorine atoms, a methyl group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and environmental science.

The molecular formula of this compound is . Its structure can be depicted as follows:

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. The presence of the trifluoromethyl group enhances lipophilicity and may facilitate membrane penetration, potentially affecting enzyme activity and receptor interactions. Studies indicate that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways.

Toxicological Studies

Research has shown that exposure to high concentrations of this compound can lead to adverse health effects. For instance, inhalation studies in rats indicated that significant concentrations accumulate in adipose tissue and the lungs, with a biological half-life in blood reported at approximately 19 hours .

A comprehensive evaluation revealed that repeated oral exposure resulted in mild hepatotoxicity and nephrotoxicity at high doses, with a NOAEL (No Observed Adverse Effect Level) determined at 50 mg/kg body weight per day . In dermal applications, effects such as cytoplasmic vacuolization in adrenal glands were noted at higher concentrations .

Case Study 1: Sensitization Potential

In a study assessing sensitization potential using the Local Lymph Node Assay (LLNA), it was found that this compound exhibited weak sensitization potential with an EC3 (effective concentration producing a threefold increase in lymphocyte proliferation) value of 53.1% . The stimulation indices (SI) observed were indicative of low sensitization risk.

Case Study 2: Environmental Impact

Environmental assessments have indicated that this compound may pose risks to aquatic life due to its persistence and bioaccumulation potential. A study highlighted that following exposure, significant concentrations were detected in various tissues of aquatic organisms, raising concerns about ecological impacts .

Comparative Analysis

To understand the biological activity of this compound better, a comparison with similar compounds is useful:

| Compound Name | CAS Number | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | 74483-51-5 | Weak sensitizer; hepatotoxicity | NOAEL: 50 mg/kg/day |

| Trichloroethylene | 79-01-6 | Neurotoxic; carcinogenic | NOAEL: Varies |

| Dichlorobenzene | 95-50-1 | Potential endocrine disruptor | NOAEL: Varies |

Propriétés

IUPAC Name |

1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-2-6(9)7(10)3-5(4)8(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARYHYOOIUIKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408923 | |

| Record name | 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74483-51-5 | |

| Record name | 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.